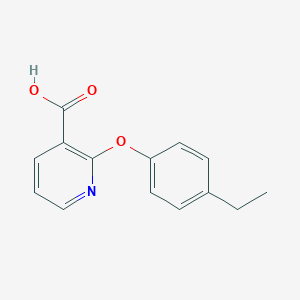

2-(4-Ethylphenoxy)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethylphenoxy)nicotinic acid is a nicotinic acid derivative characterized by a 4-ethylphenoxy group substituted at the 2-position of the pyridine ring. Nicotinic acid (C₆H₅NO₂), a well-studied B-vitamin, serves as the parent compound, with modifications to its structure often aimed at enhancing pharmacological properties or altering physicochemical behavior .

The ethylphenoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor interactions. Such modifications are common in drug design to optimize metabolic stability or target specificity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)nicotinic acid typically involves the reaction of 4-ethylphenol with nicotinic acid under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of nicotinic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, green chemistry approaches are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylphenoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

2-(4-Ethylphenoxy)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of enzymes involved in inflammatory responses and lipid metabolism. The compound may also interact with nicotinic acetylcholine receptors, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent placement and functional groups:

Key Observations :

- Ether vs. Thioether Linkages: The ether group in this compound confers greater oxidative stability compared to thioether-containing analogs like 2-(Allylthio)nicotinic acid, which may oxidize to sulfoxides or sulfones under physiological conditions .

- Amine vs. Phenoxy Groups: The amino analog (2-[(4-Ethylphenyl)amino]nicotinic acid) exhibits pH-dependent solubility due to protonation of the amine group, whereas the phenoxy derivative’s solubility is governed by lipophilicity .

Physicochemical Properties

Nicotinic acid derivatives exhibit varied solubility and stability profiles:

*Note: Data for this compound inferred from structural analogs.

Analysis :

- The 4-ethylphenoxy group increases lipophilicity (higher LogP), reducing water solubility compared to nicotinic acid. This may enhance blood-brain barrier penetration but limit oral bioavailability without formulation aids.

- Thioether derivatives (e.g., 2-(Allylthio)nicotinic acid) show intermediate LogP values, balancing solubility and membrane permeability .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethylphenoxy)nicotinic acid, and how do reaction conditions influence yield and purity?

Level: Advanced

Answer:

The synthesis of aryloxy-substituted nicotinic acids typically involves coupling a phenoxy moiety to the pyridine ring. For this compound, a plausible route involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Key considerations include:

- Substrate activation : Electron-withdrawing groups (e.g., nitro) at the pyridine 2-position enhance reactivity in SNAr reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve reaction kinetics but may increase side-product formation .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How can advanced spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound derivatives?

Level: Advanced

Answer:

- 1H/13C NMR : Aromatic proton signals in the δ 6.5–8.5 ppm range distinguish the pyridine and phenoxy moieties. Coupling constants (e.g., J = 8–9 Hz for ortho-substituted protons) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C14H13NO3) and detects isotopic peaks for halogenated impurities .

- IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional group integrity .

Q. What analytical methods are suitable for quantifying this compound in biological matrices, and how are interferences minimized?

Level: Advanced

Answer:

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) achieve baseline separation. Detection at λ = 254 nm (pyridine absorption) enhances specificity .

- LC-MS/MS : MRM transitions (e.g., m/z 244 → 152) improve sensitivity in complex matrices (e.g., plasma). Matrix effects are mitigated via isotopically labeled internal standards .

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode sorbents removes lipids and proteins, reducing background noise .

Q. What mechanistic insights explain the pH-dependent stability of this compound in aqueous solutions?

Level: Advanced

Answer:

The compound’s stability is governed by protonation equilibria and hydrolysis kinetics:

- Acidic conditions (pH < 3) : Protonation of the pyridine nitrogen (pKa ~2.5) increases electron density at the 2-position, accelerating hydrolysis of the phenoxy group .

- Neutral/alkaline conditions (pH 7–9) : Deprotonation of the carboxylic acid (pKa ~4.8) enhances solubility but may promote decarboxylation at elevated temperatures .

Degradation products (e.g., 4-ethylphenol or nicotinic acid) are identified via LC-MS and quantified using kinetic models (e.g., pseudo-first-order rate constants) .

Q. How do substituents on the phenoxy ring (e.g., ethyl vs. nitro groups) influence the biological activity of nicotinic acid derivatives?

Level: Advanced

Answer:

- Lipophilicity : Ethyl groups increase logP values, enhancing membrane permeability compared to polar nitro substituents .

- Receptor binding : Molecular docking studies suggest that bulky substituents (e.g., ethyl) may sterically hinder interactions with enzymatic active sites (e.g., NAD biosynthesis pathways) .

- Metabolic stability : Ethyl groups reduce susceptibility to oxidative metabolism (e.g., cytochrome P450 enzymes) compared to electron-deficient nitro analogs .

Q. How should researchers address contradictions in reported solubility data for this compound across different solvents?

Level: Advanced

Answer:

Discrepancies arise from variations in:

- Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility profiles. Polymorph characterization via XRD or DSC is essential .

- Temperature : Solubility in DMSO increases from ~50 mg/mL (25°C) to >200 mg/mL (60°C), necessitating controlled thermal conditions .

- Impurities : Residual solvents (e.g., DMF) or byproducts (e.g., unreacted phenols) alter apparent solubility. Purity assays (e.g., HPLC area%) are critical .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

Level: Advanced

Answer:

- Catalyst selection : Chiral ligands (e.g., BINAP) in asymmetric cross-coupling reactions ensure enantioselectivity (>90% ee) .

- Process intensification : Continuous-flow reactors reduce reaction times and improve heat/mass transfer compared to batch methods .

- Crystallization control : Seeding with pure crystals and slow cooling rates prevent racemization during isolation .

Q. How does this compound interact with NAD+ biosynthesis pathways in microbial vs. mammalian systems?

Level: Advanced

Answer:

- Microbial systems : The compound may act as a nicotinamidase inhibitor, blocking NAD+ salvage pathways (e.g., in E. coli), as shown via metabolomic profiling .

- Mammalian systems : In vitro assays (e.g., HepG2 cells) indicate competitive inhibition of nicotinic acid phosphoribosyltransferase (NAPRT), reducing NAD+ levels by ~40% at 10 µM .

Species-specific differences are quantified using isotopic tracer studies (e.g., [14C]-nicotinic acid incorporation) .

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLKTXAEHRTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.